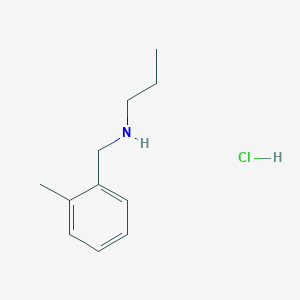![molecular formula C14H21N5O B2865594 N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1376248-40-6](/img/structure/B2865594.png)
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating the activity of the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of physiological and biochemical effects.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide works by inhibiting the activity of GABA transaminase, an enzyme that is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound inhibition of GABA transaminase can have a range of biochemical and physiological effects. For example, GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a decrease in anxiety and over-excitation. Additionally, GABA can also have a sedative effect, which can be useful in the treatment of insomnia and other sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for researchers studying the role of GABA in the brain. However, there are also limitations to its use in lab experiments. For example, this compound has a relatively short half-life, which means that it may need to be administered multiple times to achieve a sustained effect. Additionally, this compound may have off-target effects on other enzymes and neurotransmitters, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide and its effects on the brain. For example, researchers may investigate the therapeutic potential of this compound in the treatment of other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effects or reduce its limitations. Finally, researchers may continue to investigate the biochemical and physiological effects of this compound on the brain to gain a better understanding of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of specialized equipment and techniques, and should only be carried out by trained professionals in a laboratory setting.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a range of effects on brain function and behavior. For example, this compound has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-12-8-17-19(10-12)7-6-16-9-13(20)18-14(11-15)4-2-3-5-14/h8,10,16H,2-7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQSSNMHFBKZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


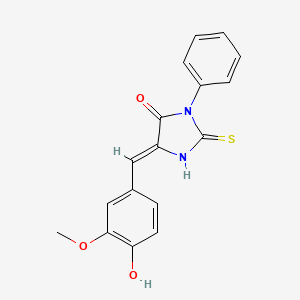

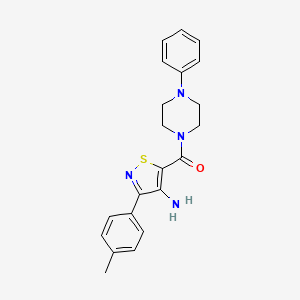

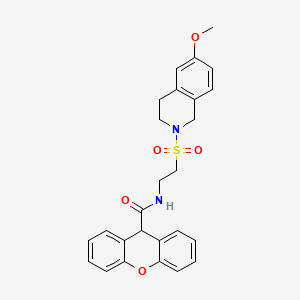
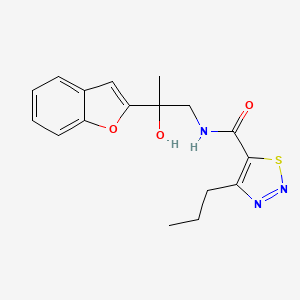



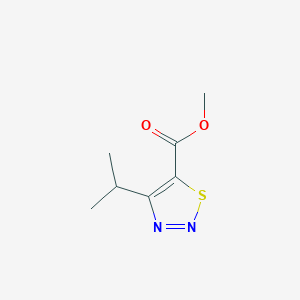
![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)

